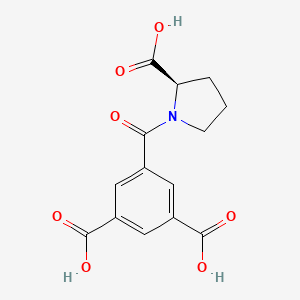
5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid: is a complex organic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms This particular compound is characterized by the presence of a hydroxymethyl group, two phenyl groups, and a carboxylic acid group attached to the isoxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid typically involves the following steps:
Formation of Isoxazolidine Ring: The initial step involves the cycloaddition reaction between a nitrone and an alkene to form the isoxazolidine ring
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Functionalization with Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, often involving phenyl halides and suitable catalysts.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.
Reduction: The nitro group in the isoxazolidine ring can be reduced to an amine group.
Substitution: The phenyl groups can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are commonly used.
Major Products
Oxidation: Formation of 5-(Carboxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid.
Reduction: Formation of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a promising scaffold for the design of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
2,3-Diphenylisoxazolidine: Lacks the hydroxymethyl and carboxylic acid groups.
5-(Chloromethyl)furfural: Similar structure but with a chloromethyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid is unique due to the combination of its functional groups. The presence of both hydroxymethyl and carboxylic acid groups, along with the phenyl groups, provides a unique set of chemical properties that are not found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
773820-14-7 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H17NO4/c19-11-14-15(17(20)21)16(12-7-3-1-4-8-12)18(22-14)13-9-5-2-6-10-13/h1-10,14-16,19H,11H2,(H,20,21) |
InChI Key |
LUHBJVYNVFERJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)

![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)


![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)




![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)
